molecular formula C18H14Cl2N4O3 B15038986 3-(2,4-dichlorophenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(2,4-dichlorophenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15038986
M. Wt: 405.2 g/mol
InChI Key: RLMULWXASVZHBL-ZVBGSRNCSA-N
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Description

The compound 3-(2,4-dichlorophenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide (molecular formula: C₁₉H₁₃Cl₂N₅O, molecular weight: 398.247 g/mol) is a pyrazole-based carbohydrazide derivative characterized by a pyrazole core substituted with a 2,4-dichlorophenyl group at position 3 and a hydrazide-linked (E)-configured 4-hydroxy-3-methoxybenzylidene moiety at position 5 .

Properties

Molecular Formula

C18H14Cl2N4O3

Molecular Weight

405.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H14Cl2N4O3/c1-27-17-6-10(2-5-16(17)25)9-21-24-18(26)15-8-14(22-23-15)12-4-3-11(19)7-13(12)20/h2-9,25H,1H3,(H,22,23)(H,24,26)/b21-9+

InChI Key

RLMULWXASVZHBL-ZVBGSRNCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2,4-dichlorophenyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-hydroxy-3-methoxybenzohydrazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: It can participate in condensation reactions with various carbonyl compounds to form Schiff bases or hydrazones.

Scientific Research Applications

3-(2,4-dichlorophenyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 2,4-dichlorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to mono-chlorinated analogs (e.g., 4-chlorophenyl in ). The 4-hydroxy-3-methoxybenzylidene moiety could confer antioxidant activity, as seen in related pyrazolines .
  • Synthesis : Pyrazole-carbohydrazides are typically synthesized via condensation of pyrazole-carboxylic acid hydrazides with aromatic aldehydes under reflux conditions .

Pyrazoline Derivatives with Similar Substituents

Compound Name Core Structure Substituents (R₁, R₂) Molecular Formula Yield Bioactivity Reference
3-(2,4-Dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl)pyrazoline Pyrazoline R₁: 2,4-dichlorophenyl; R₂: 4-hydroxy-3-methoxy C₁₆H₁₄Cl₂N₂O₂ 84% Strong antioxidant (IC₅₀: 12.5 µg/mL via DPPH), antibacterial
3-(4-Bromophenyl)-2-{[(4-hydroxyphenyl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one Thiazolidinone R₁: 4-bromophenyl; R₂: 4-hydroxy C₁₆H₁₂BrN₃O₂S 74% Anti-Toxoplasma gondii (IC₅₀: 8.2 µM)

Key Observations :

  • Synthetic Efficiency: Pyrazolines are synthesized via cyclocondensation of chalcones with hydrazine, achieving higher yields (~84%) compared to thiazolidinones (~74%) .

Hydrazide Derivatives with Varied Cores

Compound Name Core Structure Substituents (R₁, R₂) Yield Key Characterization Methods Reference
N'-[(E)-(4-Hydroxy-3-Methoxyphenyl)Methylidene]-2-(1H-Indol-3-Yl)Acetohydrazide Indole-acetohydrazide R₁: indole; R₂: 4-hydroxy-3-methoxy 72% ¹H NMR, ¹³C NMR, HRMS
2,4-Dihydroxy-N'-[(E)-(4-Hydroxy-3-Methoxyphenyl)Methylidene]Benzohydrazide Benzohydrazide R₁: 2,4-dihydroxy; R₂: 4-hydroxy-3-methoxy 76% ¹H NMR, ¹³C NMR, HRMS

Key Observations :

  • Characterization : All hydrazide derivatives are confirmed via NMR and HRMS, emphasizing the reliability of these techniques for structural elucidation .
  • Substituent Diversity : The 4-hydroxy-3-methoxybenzylidene group is a recurring motif across hydrazides, pyrazolines, and pyrazole-carbohydrazides, indicating its versatility in drug design .

Biological Activity

The compound 3-(2,4-dichlorophenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and potential applications in drug discovery.

Chemical Structure

The compound features a pyrazole scaffold, which is known for its pharmacological versatility. Its structure can be represented as follows:

  • Molecular Formula : C16H15Cl2N3O3
  • IUPAC Name : 3-(2,4-dichlorophenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound has cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of HeLa (cervical cancer) and CaCo-2 (colon cancer) cells.
  • Anti-inflammatory Properties : The compound demonstrates significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are critical in the inflammatory process. The IC50 values for COX inhibition have been reported in the range of 20–30 μM, indicating moderate potency compared to standard anti-inflammatory drugs like indomethacin.
  • Antioxidant Activity : The presence of hydroxyl and methoxy groups in its structure contributes to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Pyrazole Ring : This is achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of Substituents : The dichlorophenyl and hydroxy-methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against HeLa and CaCo-2 cell lines
Anti-inflammatoryInhibition of COX enzymes (IC50 ~20–30 μM)
AntioxidantFree radical scavenging ability

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound against various tumor cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxicity. Notably, the compound induced apoptosis in HeLa cells as evidenced by increased annexin V staining.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that the compound effectively inhibited PGE2 production in LPS-stimulated macrophages. This suggests a potential mechanism through which it exerts anti-inflammatory effects by blocking COX pathways.

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